Enhanced Target Binding Affinity via Conformational Preorganization
In a direct comparison within the same peptidomimetic scaffold, a peptide containing an α-methyl-phenylalanine-based residue (α-Me)Ppp exhibited a 1.6-fold higher binding affinity (lower KD) for the Grb2 SH2 domain compared to an analog containing the conformationally constrained Ac6c residue [1]. This demonstrates that the specific conformational restriction imposed by the α-methyl-phenylalanine framework provides a quantifiable advantage in achieving high-affinity target engagement.
| Evidence Dimension | Binding Affinity (KD) to Grb2 SH2 Domain |
|---|---|
| Target Compound Data | KD = 14.8 nM (for (α-Me)Ppp-containing peptide) |
| Comparator Or Baseline | KD = 23.8 nM (for Ac6c-containing peptide) |
| Quantified Difference | 1.6-fold lower KD, or ~61% increase in binding affinity. |
| Conditions | Surface plasmon resonance (SPR) assay; (α-Me)Ppp or Ac6c incorporated at the pY+1 position of a Grb2 SH2-binding tripeptide platform. |
Why This Matters
This 1.6-fold improvement in binding affinity can be a critical factor in hit-to-lead optimization, directly impacting compound potency and justifying the selection of the α-methyl-phenylalanine scaffold over alternative conformational constraints.
- [1] Oishi, S.; Karki, R. G.; Kang, S. U.; Worthy, K. M.; Bindu, L. K.; Nicklaus, M. C.; Fisher, R. J.; Burke, T. R. (2005). Design and synthesis of conformationally constrained Grb2 SH2 domain binding peptides employing alpha-methylphenylalanyl based phosphotyrosyl mimetics. Journal of Medicinal Chemistry, 48(3), 764-772. View Source
